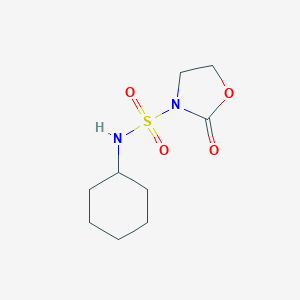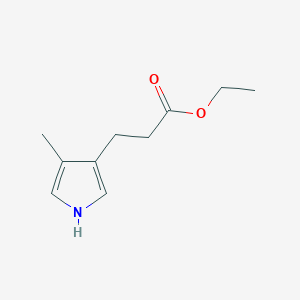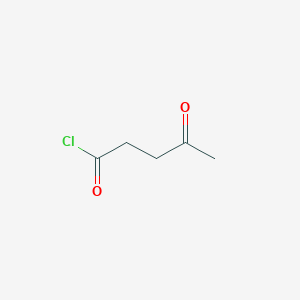![molecular formula C34H16F24P2 B178391 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane CAS No. 199342-62-6](/img/structure/B178391.png)
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane: is a heterocyclic organic compound with the molecular formula C34H16F24P2 and a molecular weight of 942.4 g/mol . This compound is characterized by the presence of two phosphine groups, each substituted with two 3,5-ditrifluoromethylphenyl groups, connected by an ethane backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane typically involves the reaction of 3,5-ditrifluoromethylphenylphosphine with 1,2-dibromoethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine-ethane linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) to maintain the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane is unique due to its ethane backbone, which provides flexibility and stability to the phosphine groups. This structural feature enhances its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry and catalysis .
Properties
IUPAC Name |
2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16F24P2/c35-27(36,37)15-3-16(28(38,39)40)8-23(7-15)59(24-9-17(29(41,42)43)4-18(10-24)30(44,45)46)1-2-60(25-11-19(31(47,48)49)5-20(12-25)32(50,51)52)26-13-21(33(53,54)55)6-22(14-26)34(56,57)58/h3-14H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEKIUOXBNSHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(CCP(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16F24P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)




